3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGORAQNGFCUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377774 | |
| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836225 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19652-14-3 | |
| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19652-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrazone Formation
4-Chlorobenzaldehyde reacts with phenylhydrazine in ethanol under reflux (78–82°C) for 6–8 hours to yield the intermediate hydrazone. Stoichiometric studies indicate a 1:1 molar ratio optimizes conversion (>90%). The reaction is typically monitored via thin-layer chromatography (TLC) using hexane/ethyl acetate (7:3 v/v) as the mobile phase.
Cyclization to Pyrazole
The hydrazone undergoes cyclization using one of the following agents:
PPA and POCl₃ demonstrate superior yields due to their strong dehydrating properties, which facilitate ring closure. POCl₃-mediated reactions require careful pH adjustment post-cyclization to isolate the free amine.
Transition Metal-Catalyzed Annulation
Recent advances employ Rh(III) catalysts for one-pot syntheses via C–H activation. A Rh(III)-catalyzed [5 + 1] annulation between phenyl-1H-pyrazol-5-amine and alkynoates enables direct access to pyrazoloquinazolines, with the pyrazole core retained in the product.
Reaction Conditions
Mechanistic Insights
The reaction proceeds via:
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C–H Bond Activation : Rh(III) coordinates to the pyrazole nitrogen, facilitating ortho C–H bond cleavage.
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Alkyne Insertion : The alkynoate inserts into the Rh–C bond, forming a six-membered rhodacycle.
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Reductive Elimination : The catalyst regenerates via reductive elimination, releasing the annulated product.
This method achieves 70–85% yields with high atom economy but requires stringent anhydrous conditions.
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and minimal purification steps. Continuous flow reactors (CFRs) have replaced batch processes for key steps:
Hydrazone Synthesis in CFRs
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Residence Time : 2 hours (vs. 6–8 hours in batch)
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Throughput : 50 kg/day using microchannel reactors.
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Solvent Recovery : Ethanol is recycled via distillation, reducing waste by 40%.
Cyclization Optimization
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Catalyst Recycling : Heterogeneous catalysts (e.g., zeolite-supported PPA) enable 10 reaction cycles with <5% yield drop.
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In-line Analytics : FTIR monitors cyclization completion, automating product isolation via centrifugal partition chromatography.
Comparative Analysis of Methods
| Parameter | Classical Cyclization | Rh-Catalyzed Annulation | Industrial CFR Process |
|---|---|---|---|
| Yield (%) | 65–90 | 70–85 | 80–88 |
| Reaction Time (h) | 4–6 | 12 | 2–3 |
| Catalyst Cost | Low (PPA/POCl₃) | High (Rh complexes) | Moderate (heterogeneous) |
| Scalability | Moderate | Low | High |
| Purity (%) | 95–98 | 90–95 | 98–99 |
Classical methods remain preferable for small-scale synthesis, while CFRs dominate industrial production. Rh-catalyzed routes, though innovative, are limited by catalyst costs.
Purification and Characterization
Column Chromatography
Recrystallization
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Solvent Pair : Ethanol/water (3:1 v/v)
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Crystal Purity : >99% (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding pyrazole-5-carboxylic acid.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of 3-(4-azidophenyl)-1-phenyl-1H-pyrazol-5-amine.
Scientific Research Applications
Pharmaceutical Development
This compound is primarily recognized for its potential in the synthesis of pharmaceuticals , particularly in developing anti-inflammatory and analgesic drugs. The pyrazole ring structure is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.
Key Findings:
- Anti-inflammatory Properties: Research indicates that pyrazole derivatives can inhibit inflammatory pathways, suggesting potential therapeutic uses for conditions like arthritis and other inflammatory diseases .
- Analgesic Effects: Compounds similar to 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine have shown promise in pain management studies, indicating their utility in creating effective analgesics .
Agricultural Chemicals
In the realm of agrochemicals , this compound is utilized in developing effective pesticides and herbicides . The chlorophenyl group enhances its ability to target specific pests while minimizing environmental impact.
Applications:
- Formulation of selective herbicides that reduce crop damage while effectively controlling weed populations.
- Development of pesticides that target specific pests without affecting beneficial insects, thereby supporting sustainable agriculture practices .
Biochemical Research
This compound serves as a tool in biochemical research to study enzyme interactions and mechanisms. Its unique structure allows researchers to explore various biochemical pathways and molecular interactions.
Research Highlights:
- Studies have focused on how this compound interacts with different biomolecules, contributing to a deeper understanding of metabolic processes.
- It aids in the exploration of enzyme inhibition mechanisms, which is crucial for drug development and understanding disease pathways.
Material Science
The compound is also investigated for its potential applications in material science , particularly in developing new materials such as polymers and coatings.
Potential Uses:
- Development of durable materials with enhanced resistance to degradation.
- Exploration of its properties for creating advanced coatings that provide protective barriers against environmental factors .
Diagnostic Tools
Lastly, this compound contributes to the creation of innovative diagnostic reagents . These reagents are essential for detecting various diseases through advanced testing methods.
Implications:
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations at Position 1
- 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine Structure: Substitution of the phenyl group at position 1 with a methyl group (C₁₀H₁₀ClN₃; molecular weight: 207.66) . However, the absence of the phenyl ring may limit π-π stacking interactions in biological systems.
- 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine Structure: Incorporates a methoxy group on the position 1 phenyl ring (C₁₆H₁₅N₃O; molecular weight: 265.32) .
Substituent Variations at Position 3
3-(1H-Indol-3-yl)-1-phenyl-1H-pyrazol-5-amine
- Structure : Replaces 4-chlorophenyl with an indole group .
- Impact : The indole moiety introduces hydrogen-bonding capability and enhanced planar geometry, which may improve binding to biological targets like kinases. This compound is used alongside the target molecule in Zr-MOF-catalyzed syntheses of pyrazolo[3,4-b]pyridines .
- 3-(3-Chlorophenyl)-1H-pyrazol-5-amine Structure: Chlorine substituent at the meta position of the phenyl ring .
Positional Isomerism and Extended Scaffolds
4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine
- Structure : Features a trifluoromethyl group at position 3 and a chlorophenyl group at position 4 (C₁₁H₉ClF₃N₃) .
- Impact : The strong electron-withdrawing trifluoromethyl group significantly lowers electron density at the pyrazole core, enhancing resistance to oxidative degradation compared to the target compound.
1-(4-Chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine
N-Alkylation Reactions
- 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine reacts with ethyl acetoacetate in acetic acid to form pyrazolo[3,4-b]pyridin-6-ones in 28 hours (good yield) .
- Comparison : Methyl-substituted analogs (e.g., 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine) show slower reaction kinetics due to reduced electron-withdrawing effects .
Cytotoxic Potential
- Halogen-substituted analogs, such as (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one, exhibit cytotoxic effects (IC₅₀: 100 µg/mL) against MCF7 breast cancer cells .
- Implication : The 4-chlorophenyl group in the target compound may contribute to similar bioactivity, though direct studies are lacking.
Kinase Inhibition
- Pyrazolo[3,4-b]pyridines derived from the target compound are investigated as kinase inhibitors, leveraging the chloro group’s ability to modulate ATP-binding pocket interactions .
- Comparison : Methoxy-substituted analogs may exhibit reduced inhibitory potency due to weaker electron-withdrawing effects .
Data Table: Key Structural and Functional Properties
Biological Activity
3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data on its efficacy and mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazole ring substituted with a chlorophenyl group and a phenyl group, which contributes to its biological properties.
1. Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. A study indicated that compounds with a pyrazole scaffold could inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound this compound was evaluated for its ability to inhibit the vascular endothelial growth factor receptor (VEGFR2) and fibroblast growth factor receptor (FGFR1), showing promising results as an anticancer agent .
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. In vivo studies using carrageenan-induced paw edema models indicate that compounds similar to this compound exhibit substantial anti-inflammatory activity, comparable to standard NSAIDs like ibuprofen . The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
3. Antimicrobial Activity
The compound has also shown effectiveness against various microbial strains. In vitro studies reported that derivatives of this compound possess antifungal activity against pathogenic fungi and exhibit activity against Mycobacterium tuberculosis . The minimum inhibitory concentrations (MICs) for these activities were determined, highlighting the compound's potential as a therapeutic agent against infections.
Case Study 1: Anticancer Activity Evaluation
A recent study focused on the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. The compound was tested against several cancer cell lines, revealing IC50 values that suggest significant cytotoxicity. The study utilized molecular docking simulations to elucidate binding interactions with target proteins involved in tumor growth .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory effects were assessed using an animal model. The administration of this compound resulted in a marked reduction in edema compared to controls. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues, supporting its use as an anti-inflammatory agent .
Data Summary
| Biological Activity | Methodology | Outcome |
|---|---|---|
| Anticancer | Cell line assays, molecular docking | Significant cytotoxicity against various lines |
| Anti-inflammatory | Carrageenan-induced edema model | Reduced edema comparable to ibuprofen |
| Antimicrobial | MIC determination against fungal strains | Effective against multiple pathogenic fungi |
Q & A
Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine?
The compound is typically synthesized via cyclization reactions. For example, a common approach involves condensation of substituted hydrazines with β-ketoesters or β-diketones under acidic conditions. Key steps include:
- Cyclization : Using phosphoryl chloride (POCl₃) or polyphosphoric acid to facilitate ring closure at 80–120°C .
- Substituent Introduction : 4-Chlorophenyl and phenyl groups are introduced via pre-functionalized precursors (e.g., 4-chlorophenylhydrazine and phenylacetylene derivatives).
- Purification : Column chromatography with silica gel (hexane/ethyl acetate) yields >85% purity. Validation via IR (N–H stretch at ~3300 cm⁻¹) and ¹H NMR (pyrazole protons at δ 6.5–7.8 ppm) is critical .
Q. How can the structure of this compound be confirmed experimentally?
- X-ray Crystallography : Single-crystal diffraction resolves bond lengths (e.g., N–N bond ~1.34 Å) and dihedral angles between aromatic rings (e.g., 15–25°), confirming stereoelectronic effects .
- Spectroscopy :
- ¹³C NMR : Aromatic carbons appear at δ 120–140 ppm; pyrazole C5 amine resonates at δ 155 ppm .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) match theoretical m/z (e.g., 284.08 for C₁₅H₁₂ClN₃) .
Q. What are the standard protocols for evaluating its photophysical properties?
- Solvent Polarity Studies : Measure UV-Vis absorbance (λₐᵦₛ ~270–300 nm) and fluorescence emission (λₑₘ ~350 nm in DMSO) to assess charge-transfer transitions .
- Quantum Yield Calculation : Use integrated sphere methods with quinine sulfate as a reference standard .
Advanced Research Questions
Q. How do computational methods elucidate the electronic properties of this compound?
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) .
- Electrostatic Potential (ESP) Mapping : Use Multiwfn to visualize electron-deficient regions (e.g., near Cl substituents), which correlate with electrophilic reactivity .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to predict solubility and aggregation behavior .
Q. How can structural modifications enhance bioactivity while minimizing toxicity?
- Structure-Activity Relationship (SAR) Studies :
- Replace 4-chlorophenyl with electron-withdrawing groups (e.g., CF₃) to boost antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL) .
- Introduce methoxy groups to improve blood-brain barrier permeability (logP increases from 2.1 to 3.5) .
Q. How can contradictory data in biological activity reports be resolved?
- Meta-Analysis : Compare assay conditions (e.g., bacterial strains, incubation time) across studies. For example, MIC values vary by 4–16x depending on Gram-positive vs. Gram-negative models .
- Dose-Response Reproducibility : Validate IC₅₀ values using standardized protocols (e.g., CLSI guidelines) and replicate experiments with blinded controls .
Q. What advanced crystallographic techniques refine structural insights?
- High-Resolution X-ray Diffraction : Resolve disorder in the pyrazole ring using SHELXL (R-factor < 0.05) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π contacts contribute 12% to crystal packing) .
- Twinned Data Refinement : Apply HKL-3000 to correct for pseudo-merohedral twinning in polar space groups .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
